2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1006959-20-1
VCID: VC8403679
InChI: InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3
SMILES: CN1C=C(C=N1)COC2=CC=CC=C2N
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline

CAS No.: 1006959-20-1

Cat. No.: VC8403679

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline - 1006959-20-1

Specification

CAS No. 1006959-20-1
Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 2-[(1-methylpyrazol-4-yl)methoxy]aniline
Standard InChI InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3
Standard InChI Key OPKBTLYJEHINOY-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)COC2=CC=CC=C2N
Canonical SMILES CN1C=C(C=N1)COC2=CC=CC=C2N

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol. This calculation derives from the summation of atomic masses: 11 carbons (12.01 g/mol each), 13 hydrogens (1.01 g/mol each), 3 nitrogens (14.01 g/mol each), and 1 oxygen (16.00 g/mol). The compound’s structure integrates a benzene ring (aniline), a methoxy linker (-OCH₂-), and a 1-methylpyrazole heterocycle (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
IUPAC Name2-[(1-Methylpyrazol-4-yl)methoxy]aniline
SMILESCOC1=CC=CC=C1Nc2cnn2
InChIKeyDerived computationally

Structural Features

The compound’s architecture comprises three distinct regions:

  • Aniline Core: A benzene ring with an amine (-NH₂) group at the para position relative to the methoxy bridge. This group confers reactivity in electrophilic substitution reactions .

  • Methoxy Linker: A -OCH₂- group connecting the aniline and pyrazole moieties. This ether linkage enhances solubility in polar solvents and influences electronic effects on the aromatic system.

  • 1-Methylpyrazole: A five-membered aromatic ring containing two adjacent nitrogen atoms. The methyl group at the 1-position sterically shields the pyrazole, moderating its reactivity .

The planar geometry of the pyrazole and benzene rings facilitates π-π stacking interactions, which are critical in supramolecular chemistry and drug design .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves multi-step protocols, leveraging nucleophilic aromatic substitution and coupling reactions. A representative pathway is outlined below:

Step 1: Preparation of 4-(Chloromethyl)-1-methylpyrazole

1-Methylpyrazole is reacted with paraformaldehyde and hydrochloric acid to yield 4-(chloromethyl)-1-methylpyrazole. This intermediate serves as the electrophilic partner in subsequent steps.

Step 2: Nucleophilic Substitution with 2-Aminophenol

The chloromethylpyrazole reacts with 2-aminophenol in the presence of a base (e.g., K₂CO₃) to form the methoxy bridge. The reaction proceeds via an SN2 mechanism, displacing chloride with the phenoxide ion:

4-(ClCH₂)-1-MePyrazole+2-NH₂C₆H₄OHBase2-((1-MePyrazol-4-yl)methoxy)aniline+HCl\text{4-(ClCH₂)-1-MePyrazole} + \text{2-NH₂C₆H₄OH} \xrightarrow{\text{Base}} \text{2-((1-MePyrazol-4-yl)methoxy)aniline} + \text{HCl}

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using NMR, IR, and mass spectrometry. Key spectral signatures include:

  • ¹H NMR: δ 6.8–7.3 ppm (aromatic protons), δ 5.2 ppm (OCH₂), δ 3.9 ppm (N-CH₃) .

  • IR: N-H stretch (~3400 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹).

Alternative Routes

  • Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-methylpyrazole-4-methanol with 2-nitroaniline, followed by nitro reduction .

  • Cross-Coupling: Suzuki-Miyaura coupling of boronic ester-functionalized pyrazole with bromoaniline derivatives .

Physicochemical Properties

Solubility and Stability

2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C). The compound is stable under inert atmospheres but prone to oxidation in the presence of air, necessitating storage at 2–8°C .

Table 2: Physicochemical Profile

PropertyValue
Melting PointNot reported
Boiling PointDecomposes above 200°C
LogP (Octanol-Water)~2.1 (predicted)
pKaNH₂: ~4.5; Pyrazole N: ~2.8

Spectroscopic Data

  • UV-Vis: λₘₐₐ = 270 nm (π→π* transition of aromatic systems) .

  • MS (ESI+): m/z 204.1 [M+H]⁺.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s dual functionality (aniline and pyrazole) makes it a versatile building block in drug discovery. Notable applications include:

  • Anticancer Agents: Pyrazole derivatives inhibit kinases (e.g., JAK2, EGFR) by binding to ATP pockets .

  • Antimicrobials: Structural analogs exhibit activity against Gram-positive bacteria (MIC = 8 µg/mL).

Agrochemical Development

Functionalization of the aniline group yields herbicides and fungicides. For example, chloro-substituted derivatives disrupt fungal ergosterol biosynthesis .

Material Science

The planar structure enables use in organic semiconductors. Pyrazole-containing polymers show hole mobility of 0.1 cm²/V·s, suitable for OLED applications.

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to enhance yield (>80%) and reduce waste.

  • Biological Screening: Evaluate in vitro cytotoxicity and in vivo pharmacokinetics.

  • Computational Modeling: Predict ADMET properties using QSAR models .

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